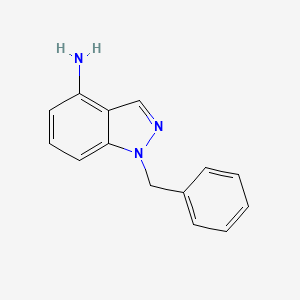

1-BENZYL-1H-INDAZOL-4-YLAMINE

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H13N3 |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

1-benzylindazol-4-amine |

InChI |

InChI=1S/C14H13N3/c15-13-7-4-8-14-12(13)9-16-17(14)10-11-5-2-1-3-6-11/h1-9H,10,15H2 |

InChI Key |

GUTJGRXTAAMNBO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC(=C3C=N2)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Benzyl 1h Indazol 4 Ylamine and Its Structural Analogues

Comprehensive Retrosynthetic Analysis of 1-BENZYL-1H-INDAZOL-4-YLAMINE

A thorough retrosynthetic analysis of this compound reveals several potential synthetic disconnections, offering flexibility in the choice of starting materials and synthetic strategies. The primary disconnections involve the formation of the indazole core, the introduction of the amino group at the C4 position, and the N-benzylation of the indazole ring.

One logical approach begins with the disconnection of the C4-amino group, suggesting a late-stage introduction of the amine. This leads back to a 4-functionalized 1-benzyl-1H-indazole intermediate, such as a 4-nitro or 4-halo derivative. The 4-nitro derivative can be readily reduced to the target amine, while the 4-halo derivative can undergo amination reactions, such as the Buchwald-Hartwig amination.

Further disconnection of the N1-benzyl group from the 1-benzyl-4-functionalized indazole intermediate points to a 4-functionalized-1H-indazole as a key precursor. This precursor can be synthesized through various established methods for indazole ring formation.

Alternatively, the indazole ring itself can be constructed from a suitably substituted benzene (B151609) derivative. For instance, a 2-amino-3-substituted benzonitrile (B105546) or a related precursor can undergo cyclization to form the 4-aminoindazole core, which can then be N-benzylated. This approach allows for the early introduction of the nitrogen functionality at the desired position.

A third retrosynthetic pathway involves the formation of the pyrazole (B372694) ring of the indazole system from an ortho-substituted phenylhydrazine (B124118) derivative. In this scenario, a 2-methyl-3-aminophenylhydrazine derivative could be envisioned as a precursor, which upon cyclization would yield the 4-aminoindazole core.

These retrosynthetic pathways are summarized in the following table:

| Disconnection Strategy | Key Intermediate(s) | Precursor(s) |

| Late-stage amination | 4-Nitro-1-benzyl-1H-indazole or 4-Halo-1-benzyl-1H-indazole | 1-Benzyl-1H-indazole |

| Late-stage N-benzylation | 4-Amino-1H-indazole | 4-Nitro-1H-indazole or 4-Halo-1H-indazole |

| Indazole ring formation | 2-Amino-3-nitrobenzonitrile | Substituted benzene derivative |

Development and Optimization of Novel Synthetic Pathways

Building upon the retrosynthetic analysis, the development of novel and optimized synthetic pathways for this compound and its analogues is a key area of research. This involves exploring regioselective functionalization strategies, stereoselective methodologies, advanced catalytic systems, and modern organic synthesis techniques.

Regioselective Functionalization Strategies for the Indazole Ring System

The regioselective introduction of substituents onto the indazole ring is crucial for the synthesis of specifically functionalized derivatives. For the synthesis of this compound, the functionalization at the C4 position is of paramount importance.

One of the most common strategies for introducing a nitrogen functionality at C4 is through the nitration of the indazole ring, followed by reduction. The nitration of N-substituted indazoles can lead to a mixture of isomers, and the directing effect of the N1-substituent and other existing groups on the ring plays a significant role in the regiochemical outcome. For 1-benzyl-1H-indazole, nitration often yields a mixture of 4-nitro, 6-nitro, and other isomers. Therefore, careful optimization of reaction conditions, including the choice of nitrating agent and solvent, is necessary to enhance the selectivity for the desired 4-nitro derivative.

Alternatively, direct amination of the indazole ring at the C4 position is a more atom-economical approach. This can be achieved through transition-metal-catalyzed C-H amination reactions. While challenging, recent advances in catalyst design are making this a more viable option.

Methodologies for Stereoselective N-Alkylation and Amination at Indazole Position 4

While the target molecule, this compound, is achiral, the development of stereoselective methods is crucial for the synthesis of chiral analogues which may have important biological activities.

Regioselective N-alkylation of the indazole ring is a key step in many synthetic routes. The alkylation of NH-indazoles can occur at either the N1 or N2 position, leading to a mixture of regioisomers. The ratio of these isomers is influenced by factors such as the nature of the substituent on the indazole ring, the alkylating agent, the base, and the solvent. beilstein-journals.orgnih.govbeilstein-journals.org For the synthesis of this compound, achieving high selectivity for N1-benzylation is desirable. Studies have shown that the use of specific base-solvent combinations can significantly influence the N1/N2 ratio. For example, using sodium hydride in tetrahydrofuran (B95107) has been reported to favor N1-alkylation for certain substituted indazoles. beilstein-journals.orgbeilstein-journals.org

Stereoselective amination at the C4 position would be relevant for the synthesis of chiral derivatives with a stereocenter at the benzylic position of the N-benzyl group or on a substituent at the C4-amino group. This could be achieved through the use of chiral catalysts in C-H amination reactions or by employing chiral auxiliaries.

Exploration of Catalytic Systems for Enhanced Synthetic Efficiency

The use of catalytic systems is central to modern organic synthesis, offering milder reaction conditions, higher efficiency, and better selectivity. For the synthesis of this compound, several catalytic approaches can be employed.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful tools for the formation of C-N bonds. wikipedia.orglibretexts.orgacsgcipr.org This reaction can be applied to the synthesis of 4-aminoindazoles from 4-haloindazole precursors. The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst, the phosphine (B1218219) ligand, the base, and the solvent. A variety of catalyst systems have been developed to accommodate a wide range of substrates. For the amination of 4-halo-1-benzylindazoles, a screening of different ligands and reaction conditions would be necessary to identify the optimal catalytic system for high yields. researchgate.net

Copper-catalyzed reactions also play a role in indazole synthesis, particularly in N-arylation and amination reactions. beilstein-journals.org Copper catalysts can offer a more cost-effective alternative to palladium for certain transformations.

The development of novel catalytic systems for direct C-H amination at the C4 position of the indazole ring is an active area of research. This approach would provide a more direct and efficient route to the target compound, avoiding the need for pre-functionalization of the C4 position. nih.govnih.gov

Application of Modern Organic Synthesis Techniques (e.g., C-H Activation, Flow Chemistry)

Modern organic synthesis techniques are continuously being developed to improve the efficiency, safety, and sustainability of chemical processes.

C-H Activation: Direct C-H activation is a powerful strategy that allows for the formation of new bonds by directly functionalizing carbon-hydrogen bonds, thus avoiding the need for pre-installed functional groups. nih.govnih.gov In the context of this compound synthesis, C-H activation could be applied for the direct introduction of the amino group at the C4 position of 1-benzyl-1H-indazole. This would represent a highly atom- and step-economical approach. Research in this area is focused on developing selective and efficient catalysts for the C-H amination of indazoles. nih.govnih.gov

Flow Chemistry: Flow chemistry, or continuous-flow synthesis, offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. acs.orgvapourtec.comresearchgate.net The synthesis of indazoles and their derivatives has been successfully demonstrated using flow reactors. acs.orgvapourtec.comresearchgate.netallfordrugs.comnih.gov For the synthesis of this compound, a multi-step flow process could be designed, integrating key reactions such as indazole formation, N-benzylation, and amination in a continuous manner. This would not only streamline the synthesis but also allow for precise control over reaction parameters, potentially leading to improved yields and purity.

Process Optimization for Reaction Conditions and Yield Enhancement

The optimization of reaction conditions is a critical aspect of developing a practical and efficient synthesis. For the synthesis of this compound, several parameters can be fine-tuned to maximize the yield and purity of the final product.

The choice of solvent, base, temperature, and reaction time can have a significant impact on the outcome of each synthetic step. For instance, in the N-benzylation of 4-aminoindazole, a systematic screening of different bases (e.g., sodium hydride, potassium carbonate, cesium carbonate) and solvents (e.g., dimethylformamide, acetonitrile (B52724), tetrahydrofuran) can help identify the optimal conditions for achieving high regioselectivity and yield. Similarly, for the Buchwald-Hartwig amination of a 4-halo-1-benzylindazole, the catalyst loading, the nature of the phosphine ligand, and the base concentration are key variables that need to be optimized. wikipedia.orglibretexts.orgacsgcipr.org

Design of Experiments (DoE) is a powerful statistical tool that can be employed for the systematic optimization of multiple reaction parameters simultaneously. By using DoE, it is possible to identify the optimal combination of factors that lead to the highest yield and to understand the interactions between different variables.

The following table provides a hypothetical example of a parameter screening for the N-benzylation of 4-nitroindazole, a potential precursor to the target compound.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K₂CO₃ | DMF | 80 | 12 | 75 |

| 2 | Cs₂CO₃ | DMF | 80 | 12 | 85 |

| 3 | NaH | THF | 60 | 6 | 90 |

| 4 | K₂CO₃ | ACN | reflux | 24 | 60 |

| 5 | Cs₂CO₃ | ACN | reflux | 24 | 70 |

Further optimization would involve a more detailed study of the most promising conditions, including variations in stoichiometry and catalyst loading where applicable.

Systematic Investigation of Solvent Effects and Temperature Regimes

The regiochemical outcome of the N-alkylation of indazoles is highly dependent on the interplay between the solvent, base, and reaction temperature. The synthesis of this compound would typically proceed via the N-alkylation of 1H-indazol-4-ylamine with a benzyl (B1604629) halide (e.g., benzyl bromide). Extensive studies on analogous systems have elucidated key principles for maximizing the yield of the desired N1-isomer, which is generally the thermodynamically more stable product. nih.govd-nb.info

Solvent Selection: The choice of solvent plays a pivotal role in reaction rates and selectivity. Aprotic polar solvents are commonly employed. Studies on the alkylation of substituted indazoles have shown that solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) facilitate the reaction with various bases. nih.gov However, superior N1-selectivity is often achieved in less polar, non-coordinating solvents like tetrahydrofuran (THF) or dioxane, particularly when strong bases are used. nih.govnih.gov For instance, in one study, changing the solvent from DMF to dioxane at 90 °C dramatically increased the yield of the N1-alkylated product from 60% to 96%. nih.gov The use of nonpolar solvents such as toluene (B28343) or coordinating solvents like acetonitrile (MeCN) has also been investigated, but often results in lower yields or diminished selectivity compared to THF or dioxane under optimized conditions. nih.gov

Temperature Regimes: Temperature is a critical parameter for controlling both reaction rate and the thermodynamic equilibrium between the N1 and N2 products. Reactions are often performed at temperatures ranging from ambient (20-25 °C) to elevated temperatures (50-110 °C). nih.gov Increasing the temperature can significantly improve the conversion rate, especially when using weaker bases or for less reactive substrates. For example, when using sodium hydride (NaH) as a base in THF, increasing the temperature from room temperature to 50 °C was found to drive the reaction to completion while maintaining excellent N1-selectivity. nih.gov In contrast, for some copper-catalyzed reactions, a reduction in temperature from 120 °C to 100 °C was shown to drastically decrease the yield. researchgate.net This highlights that the optimal temperature regime is highly dependent on the specific combination of substrate, reagents, and solvent.

The selection of the base is intrinsically linked to the solvent and temperature. Strong, non-nucleophilic bases like sodium hydride (NaH) in THF have proven highly effective for achieving high N1-selectivity. nih.gov Carbonate bases such as cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are also widely used, typically in polar aprotic solvents like DMF. nih.gov While effective, they may lead to mixtures of N1 and N2 isomers. The combination of NaH in THF at 50 °C often represents an optimized condition for selectively producing N1-alkylindazoles. nih.gov

| Solvent | Base | Temperature (°C) | Typical Outcome for N1-Selectivity | Reference |

|---|---|---|---|---|

| Dioxane | Cs₂CO₃ | 90 | Excellent (e.g., 96% yield) | nih.gov |

| THF | NaH | 50 | Excellent (>99:1 N1:N2 ratio) | nih.gov |

| DMF | Cs₂CO₃ | 20-90 | Moderate to Good (often forms N1/N2 mixtures) | nih.govnih.gov |

| DMSO | K₂CO₃ | 20 | Moderate | nih.gov |

| Acetonitrile | K₂CO₃ | 20 | Moderate | nih.gov |

| Toluene | Cs₂CO₃ | 20 | Poor / No Reaction | nih.gov |

Evaluation of Catalyst Loading and Ligand Architectures

While the direct N-benzylation of 1H-indazol-4-ylamine with a benzyl halide is typically achieved via a base-mediated nucleophilic substitution without a transition metal catalyst, catalytic methods are paramount for the synthesis of structural analogues, particularly N-aryl derivatives, or when using alternative coupling partners like alcohols.

Palladium-Catalyzed Amination: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds and is relevant for synthesizing N-aryl analogues of the target compound. rsc.org This reaction involves a palladium catalyst, a phosphine-based ligand, and a base. The choice of ligand is critical for reaction efficiency. For the coupling of amines with aryl halides on an indazole scaffold, bulky, electron-rich phosphine ligands are preferred. Specifically, ligands such as tBuXphos have been noted for their effectiveness in the amination of indazoles. rsc.org Catalyst loading is typically low, often in the range of 1-2 mol%, to ensure efficiency and minimize costs. rsc.org

Copper-Catalyzed Amination: Ullmann-type C-N coupling reactions using copper catalysts offer a classic alternative to palladium-based systems. These reactions are often more cost-effective. For the N-arylation of indazoles, a combination of copper(I) iodide (CuI) with a diamine ligand in a solvent like dioxane or DMF has proven effective. rsc.org The catalyst loading for CuI is generally higher than for palladium systems, often around 5-10 mol%, with ligand concentrations typically double that of the copper salt. rsc.org These copper-catalyzed systems can exhibit excellent regioselectivity for the N1 position. rsc.org

For direct N-benzylation using benzyl alcohols instead of halides, transition-metal catalysts based on iridium or cobalt can be employed in "borrowing hydrogen" methodologies. rsc.orglgcstandards.com These reactions proceed through the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine, regenerating the catalyst.

| Catalyst System | Reaction Type | Typical Ligand | Catalyst Loading (mol%) | Key Features | Reference |

|---|---|---|---|---|---|

| Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) | N-Arylation (Buchwald-Hartwig) | tBuXphos, DavePhos | 1 - 2 | Broad substrate scope, mild conditions. | rsc.org |

| Copper (e.g., CuI) | N-Arylation (Ullmann) | Diamine ligands (e.g., TMEDA) | 5 - 10 | Cost-effective, excellent N1-selectivity. | rsc.org |

| Iridium (e.g., [Ir(cod)Cl]₂) | N-Alkylation with Alcohols | Phosphine-based | ~1 | Atom-economical, uses alcohols as alkylating agents. | rsc.org |

Advanced Techniques for Isolation and Purification of Synthetic Intermediates and the Target Compound

The purification of this compound and its synthetic intermediates is critical, primarily to separate the desired N1-benzyl regioisomer from the often co-produced N2-benzyl isomer, as well as from unreacted starting materials and other byproducts.

Chromatographic Methods: Silica (B1680970) gel column chromatography is the most common and effective technique for the purification of indazole derivatives. The separation relies on the differential adsorption of the components of the reaction mixture onto the silica stationary phase. A gradient elution system, typically with a mixture of a nonpolar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate), is employed. For N-alkylated indazoles, a typical eluent system is a gradient of ethyl acetate (B1210297) in hexanes. nih.gov The less polar N2-isomer generally elutes before the more polar N1-isomer, allowing for their effective separation. Preparative thin-layer chromatography (PTLC) can be used for smaller-scale purifications.

Recrystallization: For crystalline solids, recrystallization is a powerful purification technique that can be scaled for industrial production. The key is the selection of an appropriate solvent or solvent system in which the target compound has high solubility at an elevated temperature but low solubility at room temperature or below, while impurities remain soluble. For separating substituted indazole isomers, mixed solvent systems (e.g., methanol/water or THF/water) have been shown to be highly effective, yielding single isomers with purity greater than 99%.

Spectroscopic and Spectrometric Characterization for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to be highly characteristic. The benzylic protons (-CH₂-) would appear as a sharp singlet, typically in the range of δ 5.5-5.7 ppm. The five protons of the benzyl group's phenyl ring would appear as a multiplet between δ 7.2 and 7.4 ppm. The protons on the indazole core would give distinct signals in the aromatic region (δ 6.5-8.5 ppm). The amino group (-NH₂) protons would appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration. The regiochemistry (N1 vs. N2 substitution) can be confirmed using 2D NMR techniques like HMBC, which would show a correlation between the benzylic CH₂ protons and the C7a carbon of the indazole ring for the N1 isomer. nih.gov

¹³C NMR: The carbon spectrum would show a characteristic signal for the benzylic carbon (-CH₂-) around δ 52-54 ppm. The carbons of the benzyl phenyl ring would appear in the δ 127-136 ppm range. The nine distinct carbons of the 1-benzyl-1H-indazol-4-yl moiety would also be visible in the aromatic region.

Mass Spectrometry (MS): The molecular formula for this compound is C₁₄H₁₃N₃. High-resolution mass spectrometry (HRMS) would show a molecular ion peak [M+H]⁺ at a calculated m/z of 224.1182, confirming the elemental composition. The fragmentation pattern would likely show a prominent peak corresponding to the loss of the benzyl group or the tropylium (B1234903) cation (m/z 91).

Infrared (IR) Spectroscopy: The IR spectrum would provide confirmation of key functional groups. Expected characteristic absorption bands include:

~3400-3200 cm⁻¹: N-H stretching vibrations (a doublet) from the primary amine group.

~3100-3000 cm⁻¹: Aromatic C-H stretching.

~2950-2850 cm⁻¹: Aliphatic C-H stretching from the benzylic CH₂ group.

~1620-1580 cm⁻¹: N-H scissoring (bending) vibration and C=C aromatic ring stretching.

~1300-1200 cm⁻¹: C-N stretching vibrations.

| Technique | Expected Key Features |

|---|---|

| ¹H NMR | Singlet (~5.6 ppm, 2H, -CH₂-); Multiplet (~7.3 ppm, 5H, Ph-H); Signals for indazole protons (6.5-8.5 ppm); Broad singlet for -NH₂. |

| ¹³C NMR | Signal at ~53 ppm (-CH₂-); Signals for aromatic carbons (~110-145 ppm). |

| Mass Spec (HRMS) | [M+H]⁺ at m/z ≈ 224.1182 for C₁₄H₁₄N₃⁺. |

| Infrared (IR) | ~3400-3200 cm⁻¹ (N-H stretch); ~3100-3000 cm⁻¹ (Aromatic C-H); ~2950-2850 cm⁻¹ (Aliphatic C-H); ~1620 cm⁻¹ (N-H bend). |

Structure Activity Relationship Sar and Molecular Design Studies of the 1 Benzyl 1h Indazol 4 Ylamine Scaffold

Theoretical Frameworks for Structure-Activity Correlation Analysis in Heterocyclic Chemical Space

The exploration of the vast chemical space of heterocyclic compounds, such as indazole derivatives, is greatly facilitated by computational and theoretical methods. These frameworks allow for the prediction of biological activity and the elucidation of SAR, guiding the synthesis of more effective molecules.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govtiu.edu.iq For heterocyclic compounds, 2D and 3D-QSAR models are developed to correlate physicochemical properties (descriptors) with activity. bpasjournals.com Descriptors can include electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic, and topological parameters. A statistically significant QSAR model can predict the activity of yet-to-be-synthesized analogues, thereby prioritizing synthetic efforts. bpasjournals.comimist.ma

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features (pharmacophore) that a molecule must possess to interact with a specific biological target. researchgate.net For kinase inhibitors, a common target for indazole-based compounds, pharmacophore models typically include features like hydrogen-bond acceptors, hydrogen-bond donors, hydrophobic regions, and aromatic rings. acs.orgnih.gov These models can be generated from a set of active ligands (ligand-based) or from the structure of the target's binding site (structure-based). mdpi.com They are instrumental in virtual screening campaigns to identify novel compounds with the desired interaction profile from large chemical databases. frontiersin.org

Molecular Docking: Docking simulations predict the preferred orientation of a ligand when bound to a target protein. nih.gov For indazole derivatives, docking studies can reveal key interactions, such as hydrogen bonds between the indazole nitrogen atoms and backbone residues of a kinase hinge region, or hydrophobic interactions involving the benzyl (B1604629) group. derpharmachemica.comjocpr.com By visualizing these interactions and calculating a predicted binding affinity (docking score), researchers can understand the SAR at an atomic level and rationally design modifications to improve binding. tandfonline.comresearchgate.net

Rational Design and Synthesis of Chemically Modified 1-BENZYL-1H-INDAZOL-4-YLAMINE Analogues

The rational design of analogues of this compound involves systematic modification at three key positions: the N-benzyl moiety, the indazole ring system, and the 4-amino functional group.

The N-benzyl group plays a crucial role in orienting the scaffold within a binding pocket and can engage in significant hydrophobic and π-stacking interactions. The synthesis of N1-substituted indazoles is often achieved through regioselective N-alkylation of the parent indazole. beilstein-journals.org

Systematic exploration involves introducing various substituents onto the phenyl ring of the benzyl group. The nature and position of these substituents can modulate the compound's electronic properties, lipophilicity, and steric profile. For example, electron-donating groups (e.g., -OCH₃) or electron-withdrawing groups (e.g., -Cl, -CF₃) can alter the electron density of the ring, influencing π-π or cation-π interactions. The position of substitution (ortho, meta, para) is also critical, as it dictates the spatial projection of the substituent and can either facilitate favorable contacts or cause steric clashes within the binding site.

Table 1: Representative Substitutions on the N-Benzyl Moiety and Their Potential SAR Implications

| Position | Substituent (R) | Potential Effect on Activity |

| Para | -Cl, -F | Increases lipophilicity; potential for halogen bonding. |

| Para | -OCH₃ | Hydrogen bond acceptor; can improve solubility. |

| Meta | -CN | Strong electron-withdrawing group; potential polar interaction. |

| Ortho | -CH₃ | Can induce a specific torsional angle, influencing conformation. |

Modifications to the bicyclic indazole core can profoundly impact the scaffold's intrinsic properties and its interactions with biological targets. The synthesis of substituted indazoles can be achieved through various methods, including cyclization reactions of appropriately substituted precursors. nih.gov

Electronic Effects: Substituents on the indazole ring alter the electron distribution of the aromatic system. Electron-withdrawing groups, such as a nitro (-NO₂) group, decrease the basicity of the pyrazole (B372694) nitrogen atoms, which can weaken their ability to act as hydrogen bond acceptors. Conversely, electron-donating groups, like a methoxy (B1213986) (-OCH₃) group, can enhance this capability. These electronic modulations are critical for fine-tuning interactions with key residues in a target's active site.

Steric Effects: The size and location of substituents on the indazole ring are crucial. Bulky groups can cause steric hindrance, preventing the ligand from adopting an optimal binding conformation. However, in some cases, a well-placed substituent can exploit a specific sub-pocket in the target protein, leading to enhanced affinity and selectivity. Studies on the regioselective N-alkylation of indazoles have shown that steric and electronic factors of ring substituents significantly influence whether alkylation occurs at the N-1 or N-2 position. beilstein-journals.org

The primary amine at the C4-position is a versatile handle for chemical modification and a key interaction point, typically acting as a hydrogen bond donor. Common derivatization strategies aim to explore the chemical space around this position to form additional favorable interactions.

Acylation/Amidation: Reaction of the amine with acyl chlorides or carboxylic acids (using coupling agents) yields amide derivatives. This transformation introduces a carbonyl group, which can act as a hydrogen bond acceptor, and allows for the introduction of a wide variety of R-groups to probe different binding pockets.

Sulfonylation: Reacting the amine with sulfonyl chlorides produces sulfonamides. The sulfonamide moiety can participate in a network of hydrogen bonds and can significantly alter the compound's solubility and electronic properties.

Alkylation/Reductive Amination: The primary amine can be converted to secondary or tertiary amines through alkylation or reductive amination with aldehydes or ketones. This modifies the hydrogen-bonding capacity and introduces steric bulk.

Urea (B33335)/Thiourea (B124793) Formation: Treatment with isocyanates or isothiocyanates yields urea or thiourea derivatives, respectively. These functional groups provide additional hydrogen bond donors and acceptors.

The choice of derivatization reagent is critical. For instance, fluorogenic reagents like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) are used in analytical chemistry to derivatize amines for detection, highlighting the reactivity of such functional groups. nih.goveurekaselect.com In medicinal chemistry, similar reactive partners are chosen to build molecular complexity and modulate biological activity. nih.govnih.gov

Conformational Analysis and Stereochemical Influences on Molecular Recognition

The three-dimensional shape (conformation) of a molecule is critical for its ability to bind to a biological target. For the this compound scaffold, the major source of conformational flexibility is the rotation around the single bond connecting the benzyl group's methylene (B1212753) carbon to the indazole's N1-nitrogen.

The indazole ring system itself is largely planar. However, the dihedral angle between the plane of the indazole ring and the plane of the benzyl group's phenyl ring is a key conformational parameter. Crystal structure analysis of the related 1-benzyl-1H-benzimidazole shows this dihedral angle to be approximately 85.8°, indicating a nearly perpendicular arrangement, likely to minimize steric repulsion. researchgate.net It is hypothesized that the 1-benzyl-1H-indazole scaffold adopts a similar low-energy conformation where the two ring systems are significantly twisted relative to each other.

This rotational freedom allows the molecule to adopt different shapes, but certain conformations will be energetically favored. Staggered conformations, which minimize steric hindrance between the benzyl ring and substituents on the indazole core, are generally more stable than eclipsed conformations. byjus.comcutm.ac.in The specific preferred conformation can be influenced by ortho-substituents on the benzyl ring or substituents at the C7 position of the indazole ring. This conformational preference is crucial for molecular recognition, as only a specific conformation may fit optimally into the target's binding site.

Hypothesis Generation for Molecular Recognition and Ligand-Target Interactions Based on Structural Features

Based on the structural features of the this compound scaffold and insights from docking studies of related compounds, several hypotheses for molecular recognition can be generated. These hypotheses often frame the molecule as a ligand for protein kinases, a common target class for indazole derivatives.

Hinge-Binding Motif: The indazole core is hypothesized to act as a "hinge-binder." The N2 nitrogen of the pyrazole ring can act as a hydrogen bond acceptor, forming a crucial interaction with an amide backbone NH group in the hinge region of a kinase. The 4-amino group can act as a hydrogen bond donor to an adjacent backbone carbonyl oxygen.

Hydrophobic Interactions: The benzyl group is ideally positioned to occupy a hydrophobic pocket adjacent to the hinge region. This interaction is likely a significant contributor to binding affinity. The lipophilicity and shape of this group can be tuned with substituents to achieve optimal complementarity with the specific pocket of the target kinase.

Solvent-Exposed Region: The 4-amino group and its derivatives are likely to be oriented towards the solvent-exposed region of the binding site. This position is often tolerant of a wider range of substituents, allowing for modifications that can improve physicochemical properties like solubility without disrupting core binding interactions.

π-Stacking: The aromatic nature of both the indazole and benzyl rings allows for potential π-stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) within the active site, further stabilizing the ligand-protein complex.

These hypotheses provide a framework for designing new analogues. For example, to enhance hinge binding, one might focus on modulating the basicity of the indazole nitrogens. To improve potency, substitutions on the benzyl ring could be designed to better fill the hydrophobic pocket, guided by molecular modeling.

Computational Approaches in SAR Analysis of the this compound Scaffold and Its Analogs

The exploration of the structure-activity relationship (SAR) for the this compound scaffold and its analogs has been significantly advanced through the use of computational chemistry. While specific computational studies on this compound itself are not extensively documented in publicly available research, a detailed analysis of the closely related N-4-pyrimidinyl-1H-indazol-4-amine scaffold provides critical insights into the application of these powerful techniques. Methodologies such as molecular alignment and three-dimensional quantitative structure-activity relationship (3D-QSAR) have been instrumental in elucidating the structural requirements for biological activity.

A pivotal study in understanding the SAR of the 4-aminoindazole core involved a 3D-QSAR analysis using Comparative Molecular Field Analysis (CoMFA) on a series of N-4-pyrimidinyl-1H-indazol-4-amine derivatives as inhibitors of leukocyte-specific protein tyrosine kinase (Lck). nih.gov This approach is predicated on the principle that the biological activity of a molecule is correlated with the shape and properties of its surrounding molecular fields.

Molecular Alignment and Bioactive Conformation

A crucial first step in 3D-QSAR studies is the accurate alignment of the molecules in the dataset. This is based on the assumption that all ligands bind to the target receptor in a similar orientation or bioactive conformation. In the analysis of N-4-pyrimidinyl-1H-indazol-4-amine inhibitors, the bioactive conformation of the most potent compound in the series was determined through molecular docking into the ATP binding site of the Lck enzyme. nih.gov This docked conformation then served as a template for aligning the remaining 41 molecules in the dataset. nih.govresearchgate.net This alignment is critical for the subsequent CoMFA calculations, as it ensures that the variations in the molecular fields are compared at corresponding positions in 3D space.

Pharmacophore Modeling Inferred from CoMFA

While a distinct pharmacophore model was not explicitly generated in this specific study, the contour maps produced by the CoMFA analysis serve a similar purpose by highlighting the key steric and electrostatic features that are essential for potent biological activity. These maps provide a three-dimensional representation of the regions where bulky groups, electron-donating groups, or electron-withdrawing groups would enhance or diminish the inhibitory effect.

The CoMFA results for the N-4-pyrimidinyl-1H-indazol-4-amine series revealed specific structural requirements for Lck inhibition. The generated contour maps indicated regions where steric bulk is favored or disfavored, and where positive or negative electrostatic potentials are beneficial for activity. researchgate.net For instance, the analysis might show that a bulky, sterically favored group (represented by green polyhedra in CoMFA maps) is preferred at a certain position on the pyrimidine (B1678525) ring, while an electronegative group might be favored near the indazole core to enhance binding affinity. researchgate.net This information is invaluable for the rational design of new, more potent inhibitors based on the 1H-indazol-4-amine scaffold.

The robustness and predictive power of the CoMFA model were validated through rigorous statistical methods. nih.gov The key statistical parameters from this study are summarized in the table below.

| Statistical Parameter | Value | Description |

| r² (non-cross-validated) | 0.983 | The coefficient of determination, indicating a strong correlation between the predicted and actual activities for the training set. |

| q² (or r²cv, cross-validated) | 0.603 | The cross-validated correlation coefficient, which assesses the internal predictive ability of the model. A value > 0.5 is considered good. |

| Predictive r² | 0.921 | The correlation coefficient for an external test set of 10 molecules, demonstrating the model's high predictive power for new compounds. |

| Number of Components | Not Specified | The optimal number of principal components used to derive the QSAR model. |

| Standard Error of Estimate | Not Specified | A measure of the goodness of fit of the model. |

The high predictive r² value of 0.921 for an external test set underscores the reliability of the 3D-QSAR model in forecasting the biological activity of novel compounds based on the N-4-pyrimidinyl-1H-indazol-4-amine scaffold. nih.gov These computational insights are crucial for guiding the synthesis of future generations of inhibitors by focusing on modifications that are predicted to enhance biological activity. While this analysis was performed on a close analog, the principles and methodologies are directly applicable to the future computational SAR studies of the this compound scaffold.

Mechanistic Investigations of 1 Benzyl 1h Indazol 4 Ylamine at the Molecular and Cellular Level

Identification and Validation of Putative Molecular Targets and Ligand-Binding Sites

The initial step in understanding the mechanism of a novel compound involves the identification of its molecular targets. This is typically achieved through a combination of computational and experimental approaches.

Computational Methods: In silico techniques such as molecular docking and pharmacophore modeling could be employed to screen 1-BENZYL-1H-INDAZOL-4-YLAMINE against libraries of known protein structures. This would help in predicting potential binding affinities and identifying a preliminary set of putative targets.

Experimental Approaches: High-throughput screening (HTS) of compound libraries against various cellular targets is a common experimental strategy. Techniques like affinity chromatography, where the compound is immobilized to a solid support to "pull down" its binding partners from cell lysates, are also crucial. Subsequent identification of these interacting proteins is typically performed using mass spectrometry.

Currently, there is no published data from such studies specifically for this compound.

Elucidation of Molecular Mechanisms of Action (e.g., Enzyme Inhibition Kinetics, Receptor Agonism/Antagonism)

Once a putative target is identified, the next step is to characterize the nature of the interaction. This involves determining whether the compound acts as an inhibitor, activator, agonist, or antagonist.

Enzyme Inhibition Kinetics: If the target is an enzyme, kinetic studies are performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and to calculate key parameters such as the inhibition constant (Kᵢ).

Receptor Binding and Functional Assays: For receptor targets, radioligand binding assays are used to determine the binding affinity (Kₐ) and dissociation constant (Kₐ). Functional assays, such as measuring downstream signaling events (e.g., cAMP levels, calcium flux), are then used to determine if the compound acts as an agonist or antagonist.

Detailed kinetic and functional data for this compound are not available in the current body of scientific literature.

In Vitro Biochemical Assay Development for Target Engagement and Functional Modulation

To facilitate the study of a compound's interaction with its target, robust and reproducible in vitro assays are essential. These assays are crucial for confirming target engagement and for quantifying the functional consequences of this interaction.

The development of such assays would be contingent on the successful identification of a molecular target for this compound. Examples of such assays include:

Enzyme-Linked Immunosorbent Assays (ELISAs): To measure changes in protein levels or post-translational modifications.

Fluorescence Resonance Energy Transfer (FRET)-based assays: To monitor protein-protein interactions or conformational changes.

Cell-free enzymatic assays: To directly measure the effect of the compound on enzyme activity.

As of now, no specific in vitro biochemical assays have been reported for the investigation of this compound.

Cellular and Subcellular Localization Studies in Model Systems

Understanding where a compound localizes within a cell can provide valuable clues about its mechanism of action. Techniques such as fluorescence microscopy are often employed for this purpose.

This typically involves synthesizing a fluorescently labeled version of the compound or using immunofluorescence to detect the compound or its target within the cell. These studies can reveal whether the compound accumulates in specific organelles, such as the nucleus, mitochondria, or endoplasmic reticulum.

No studies on the cellular or subcellular localization of this compound have been published.

Investigation of Signaling Pathway Perturbations in Relevant Biological Models

Ultimately, the biological effect of a compound is a result of its ability to modulate one or more signaling pathways. Techniques such as Western blotting, quantitative PCR (qPCR), and RNA sequencing (RNA-seq) are used to investigate these effects.

By treating relevant cell models with this compound, researchers could assess changes in the expression or phosphorylation status of key signaling proteins. This would help to build a comprehensive picture of the downstream consequences of target engagement.

Presently, there is a lack of research on the impact of this compound on any known signaling pathways.

Advanced Computational Chemistry and Cheminformatics for 1 Benzyl 1h Indazol 4 Ylamine Research

Quantum Mechanical Calculations for Electronic Structure and Reactivity Profiling

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the electronic properties and reactivity of molecules like 1-BENZYL-1H-INDAZOL-4-YLAMINE. nih.govrsc.org These methods allow for the detailed analysis of molecular orbitals and charge distribution, which are key determinants of chemical behavior.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. nih.govirjweb.com A smaller gap suggests higher reactivity. nih.gov For instance, in a study of various 3-carboxamide indazole derivatives, DFT calculations were used to determine their HOMO-LUMO energy gaps, which provided insights into their relative stabilities and reactivities. nih.govrsc.org

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the surface of a molecule. nih.gov These maps are invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which in turn helps in predicting sites of interaction with other molecules. nih.govnih.gov For a series of novel indazole derivatives, MEP analysis was employed to visualize the electrostatic potential surface, with different colors indicating positive, negative, and neutral regions, thereby highlighting potential sites for electrophilic and nucleophilic attack. nih.gov

Table 1: Illustrative HOMO-LUMO Data for Indazole Derivatives (Hypothetical for this compound)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Indazole Core | -6.2 | -0.8 | 5.4 |

| 1-Benzyl-1H-indazole | -5.9 | -1.1 | 4.8 |

| This compound | -5.7 | -1.3 | 4.4 |

Note: The data in this table is illustrative and based on general trends observed for similar compounds. Actual values for this compound would require specific calculations.

DFT calculations are also instrumental in modeling reaction pathways and characterizing transition states. This is particularly relevant for understanding the synthesis and reactivity of this compound. For example, theoretical studies on the tautomerization of indazole and its derivatives have utilized DFT to calculate the geometries and electronic structures of the tautomers and their transition states. aip.org Such studies have shown that the N1-H form of indazole is generally more stable than the N2-H form. aip.org Furthermore, computational investigations into the regioselective alkylation of indazoles have employed DFT to elucidate the mechanisms that favor the formation of N1- or N2-substituted products, highlighting the role of non-covalent interactions in determining the reaction outcome. beilstein-journals.org These approaches could be applied to model the benzylation of 4-aminoindazole to better understand the formation of this compound.

Molecular Dynamics Simulations for Conformational Space Sampling and Solvent Environment Effects

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment. nih.gov For a molecule like this compound, MD simulations can be used to explore its conformational landscape, identifying the most stable arrangements of its constituent parts, such as the orientation of the benzyl (B1604629) group relative to the indazole ring.

The solvent environment can significantly influence the conformation and reactivity of a molecule. MD simulations can explicitly model the effects of different solvents on the structure of this compound. researchgate.netacs.org For example, studies on related heterocyclic compounds have used MD simulations to investigate their behavior in aqueous solutions. uobaghdad.edu.iquobaghdad.edu.iq These simulations can reveal how solvent molecules arrange themselves around the solute and how this solvation shell affects the solute's properties. In the context of drug design, MD simulations are frequently used to assess the stability of a ligand-protein complex, as has been demonstrated for various indazole derivatives as inhibitors of biological targets like HIF-1α and COX-2. nih.govresearchgate.net

Ligand-Based and Structure-Based Computational Design Strategies

Computational methods are central to modern drug discovery, and both ligand-based and structure-based approaches are widely used in the design of novel therapeutic agents based on the indazole scaffold. longdom.orgnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rsc.orgbiotech-asia.org In the context of drug design, docking is used to predict how a ligand, such as an indazole derivative, might bind to the active site of a target protein. nih.govbiotech-asia.org Numerous studies have employed molecular docking to investigate the binding of indazole-based compounds to various protein targets, including kinases and other enzymes. rsc.orgbiotech-asia.orgnih.gov These simulations provide valuable information about the binding mode and can help to predict the binding affinity of the ligand for the target. For example, docking studies on a series of indazole derivatives as VEGFR-2 inhibitors revealed favorable binding affinities and interactions with the enzyme's active site. biotech-asia.org

Table 2: Sample Molecular Docking Results for Indazole Derivatives against a Kinase Target

| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Indazole-based Inhibitor A | -8.5 | LYS692, GLU705, ASP810 |

| Indazole-based Inhibitor B | -9.2 | LYS692, VAL726, CYS797 |

| This compound (Hypothetical) | -7.8 | LYS692, THR790, MET793 |

Note: This data is illustrative and based on findings for similar indazole-based kinase inhibitors. The specific binding affinity and interacting residues for this compound would depend on the specific protein target.

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov Structure-based virtual screening, which utilizes the three-dimensional structure of the target, has been successfully applied to identify novel inhibitors with an indazole scaffold. nih.gov This approach can be used to screen vast chemical databases for compounds that are structurally similar to this compound or that are predicted to bind to a specific biological target of interest. The identified hits can then be prioritized for experimental testing, thereby accelerating the drug discovery process.

Quantitative Structure-Activity Relationship (QSAR) Model Development for Indazole-Based Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are critical for a molecule's potency, QSAR models can be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.

For indazole-based compounds, including analogs of this compound, various QSAR studies have been conducted to understand the structural requirements for their biological targets, which often include protein kinases. These studies typically involve the calculation of a wide range of molecular descriptors, which are numerical representations of a molecule's properties. These descriptors can be broadly categorized as:

1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: Derived from the 2D representation of the molecule, including topological indices and molecular connectivity.

3D Descriptors: Calculated from the 3D conformation of the molecule, such as molecular shape and volume.

Once the descriptors are calculated for a training set of indazole derivatives with known biological activities (e.g., IC50 values), statistical methods are employed to build the QSAR model. Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various machine learning algorithms.

A notable example of a 3D-QSAR study was performed on a series of N-4-Pyrimidinyl-1H-indazol-4-amine derivatives as inhibitors of leukocyte-specific protein tyrosine kinase (Lck), a T-cell mediated inflammatory disorders target. nih.govresearchgate.net In this study, Comparative Molecular Field Analysis (CoMFA) was used to develop a robust 3D-QSAR model. nih.govresearchgate.net The model was built using a training set of 42 molecules and validated with a test set of 10 molecules. nih.gov The statistical quality of the CoMFA model is summarized in the table below.

| Statistical Parameter | Value | Description |

|---|---|---|

| r² (non-cross-validated correlation coefficient) | 0.983 | Indicates a strong correlation between the predicted and actual activities for the training set. |

| q² (cross-validated correlation coefficient) | 0.603 | A measure of the internal predictive ability of the model. A value > 0.5 is generally considered good. |

| Predictive r² (for the test set) | 0.921 | Demonstrates the model's ability to accurately predict the activity of compounds not used in its development. |

The CoMFA model generated contour maps that visualized the regions around the indazole scaffold where steric and electrostatic interactions are favorable or unfavorable for biological activity. nih.govresearchgate.net Such insights are invaluable for the rational design of new derivatives of this compound with potentially improved inhibitory potency against their target kinases.

Application of Machine Learning and Artificial Intelligence Algorithms in Compound Discovery and Optimization

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of drug discovery, offering powerful tools for the identification and optimization of novel drug candidates. For indazole-based compounds like this compound, these advanced computational approaches can be applied at various stages of the discovery pipeline, from hit identification to lead optimization.

ML algorithms can be trained on large datasets of chemical structures and their associated biological activities to build predictive models. These models can then be used to screen virtual libraries of compounds, identifying those with a high probability of being active against a specific biological target. This virtual screening approach can significantly reduce the number of compounds that need to be synthesized and tested experimentally, saving time and resources.

Several types of ML algorithms have been successfully applied in drug discovery:

Support Vector Machines (SVM): A powerful classification and regression algorithm that can handle complex, non-linear relationships between molecular descriptors and biological activity.

Random Forests (RF): An ensemble learning method that builds multiple decision trees and merges them to get a more accurate and stable prediction.

Artificial Neural Networks (ANN) and Deep Learning: These algorithms, inspired by the structure of the human brain, can learn complex patterns from large datasets and have shown great promise in predicting a wide range of pharmacological properties. nih.gov

Graph Neural Networks (GNNs): These are particularly well-suited for molecular data as they can directly learn from the graph structure of a molecule. nih.gov

In the context of optimizing a lead compound such as this compound, generative AI models can be employed. These models, such as Variational Autoencoders (VAEs) and Generative Adversarial Networks (GANs), can learn the underlying patterns in a dataset of known active molecules and then generate novel chemical structures that are predicted to have high activity and desirable drug-like properties. nih.gov

The table below summarizes some of the key applications of machine learning and AI in the discovery and optimization of kinase inhibitors, a common target for indazole-based compounds.

| Machine Learning/AI Technique | Application in Drug Discovery and Optimization | Potential Benefit for Indazole-Based Compounds |

|---|---|---|

| Predictive Modeling (e.g., SVM, RF, ANNs) | Virtual screening of large compound libraries to identify potential hits. Prediction of bioactivity (e.g., IC50) for novel compounds. | Rapid identification of novel indazole derivatives with high predicted potency against a target of interest. |

| Generative Models (e.g., VAEs, GANs) | De novo design of novel molecules with desired properties. Optimization of lead compounds by suggesting structural modifications. | Generation of novel indazole-based scaffolds with improved activity, selectivity, and pharmacokinetic properties. |

| Deep Reinforcement Learning | Guiding the generation of molecules towards a specific therapeutic objective by providing feedback on the predicted properties of the generated compounds. | Iterative optimization of this compound analogs to enhance their therapeutic potential. |

| Graph Neural Networks (GNNs) | Learning directly from the molecular graph to predict properties, potentially capturing more nuanced structural information. | Improved prediction of the biological activity of complex indazole derivatives. |

The application of these sophisticated computational tools holds immense promise for accelerating the development of this compound and other indazole-based compounds into effective therapeutic agents. By integrating predictive modeling and generative design, researchers can navigate the vast chemical space more efficiently and rationally design the next generation of innovative medicines.

Future Research Directions and Conceptual Applications in Academic Science

Development of 1-BENZYL-1H-INDAZOL-4-YLAMINE as a Core Scaffold for Chemical Probe Design in Chemical Biology

The indazole nucleus is a recognized "privileged scaffold" in medicinal chemistry, known for its ability to interact with a wide range of biological targets. chemicalbook.com This makes this compound an excellent candidate for the development of chemical probes. These tools are instrumental in chemical biology for the study of protein function and biological pathways.

The primary amine at the 4-position of the indazole ring offers a convenient point for chemical modification. This allows for the attachment of various reporter tags, such as fluorophores, biotin, or photo-crosslinkers, without significantly altering the core scaffold's binding properties. The benzyl (B1604629) group at the 1-position can also be modified to fine-tune the compound's selectivity and physicochemical properties.

Table 1: Potential Modifications of this compound for Chemical Probe Development

| Modification Site | Attached Moiety | Purpose in Chemical Probe Design |

| 4-amino group | Fluorescent dye (e.g., fluorescein, rhodamine) | Visualization and tracking of target protein localization and dynamics within cells. |

| 4-amino group | Biotin | Affinity-based purification and identification of target proteins (pull-down assays). |

| 4-amino group | Photo-crosslinker (e.g., benzophenone, diazirine) | Covalent labeling and identification of direct binding partners. |

| Benzyl group (para-position) | Linker arm with a reactive group | Spatially distant labeling or attachment to solid supports. |

The development of a library of chemical probes based on the this compound scaffold could enable the exploration of new biological targets and provide deeper insights into complex cellular processes.

Integration into Fragment-Based Drug Discovery (FBDD) and Scaffold-Hopping Approaches

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in drug discovery. This approach involves screening small, low-complexity molecules ("fragments") for weak binding to a biological target. wikipedia.org The this compound scaffold is well-suited for FBDD due to its relatively small size and the presence of multiple vectors for chemical elaboration.

In a hypothetical FBDD campaign, the indazole core could serve as an initial fragment hit. The benzyl and amine substituents would then provide vectors for "fragment growing," where chemical modifications are made to extend the molecule into adjacent binding pockets of the target protein, thereby increasing affinity and selectivity.

Furthermore, the indazole ring system is a known bioisostere of indole (B1671886), meaning it can often replace an indole group in a known drug molecule to create a new chemical entity with potentially improved properties. sinocurechem.com This principle is central to "scaffold hopping," a strategy used to identify novel chemotypes with similar biological activity to existing drugs. acs.org The this compound scaffold could be explored as a novel core in scaffold-hopping endeavors, aiming to develop compounds with improved pharmacokinetic profiles or to circumvent existing patents.

Table 2: Conceptual Application of this compound in Drug Discovery Strategies

| Strategy | Role of this compound | Potential Advantages |

| Fragment-Based Drug Discovery (FBDD) | Core fragment for screening and subsequent optimization. | Provides multiple, synthetically accessible vectors for rapid lead optimization. |

| Scaffold Hopping | Novel scaffold to replace existing pharmacophores (e.g., indole). | Potential for improved drug-like properties (solubility, metabolic stability) and novel intellectual property. |

Exploration of Potential for Targeted Molecular Delivery Strategies

The field of targeted molecular delivery aims to transport therapeutic agents specifically to diseased cells or tissues, minimizing off-target effects. Heterocyclic compounds, due to their diverse chemical properties and ability to engage in specific biological interactions, are increasingly being investigated as components of targeted delivery systems. semanticscholar.orgnih.gov

The this compound scaffold could be functionalized to serve as a targeting ligand. For instance, the amine group could be used to conjugate the molecule to a known drug or a nanoparticle carrier. The benzyl-indazole portion would then act as the "address label," directing the conjugate to a specific biological target that recognizes this scaffold. Given the prevalence of indazole-based compounds as kinase inhibitors, one could envision a scenario where this scaffold targets a specific kinase that is overexpressed in cancer cells. nih.govmdpi.com

Alternatively, the physicochemical properties of this compound could be tuned to achieve passive targeting. For example, modifications to the benzyl group could alter the compound's lipophilicity, influencing its biodistribution and accumulation in specific tissues.

Investigation of this compound in Novel Material Science Applications (e.g., organic semiconductors, fluorescent dyes)

The application of indazole derivatives is not limited to the life sciences. The aromatic and electron-rich nature of the indazole ring system suggests potential applications in material science.

Organic Semiconductors: While there is more research on thiazole- and imidazole-based organic semiconductors, the fundamental properties of nitrogen-containing heterocycles make them interesting candidates for electronic materials. nih.govborsodchem.cz The indazole core, with its fused aromatic system, could facilitate π-π stacking and charge transport, which are crucial for semiconductor performance. The benzyl and amine substituents on this compound offer opportunities to modulate the electronic properties and solid-state packing of the molecule, which are key determinants of its performance as an organic semiconductor.

Fluorescent Dyes: Several studies have reported the fluorescent properties of indazole derivatives. researchgate.netnih.gov These compounds can exhibit significant fluorescence, with the emission properties being tunable through chemical modification. The this compound scaffold could be explored for the development of novel fluorescent dyes. The amine group can act as an electron-donating group, which, in conjunction with the aromatic system, can lead to intramolecular charge transfer (ICT) upon photoexcitation, a common mechanism for fluorescence. The benzyl group can also influence the photophysical properties. Research in this area could lead to new dyes for applications in bioimaging, sensors, and organic light-emitting diodes (OLEDs).

Table 3: Potential Material Science Applications of this compound Derivatives

| Application Area | Key Structural Feature | Rationale for Potential |

| Organic Semiconductors | Fused aromatic indazole core | Potential for π-π stacking and charge transport. |

| Fluorescent Dyes | Electron-donating amine group and aromatic system | Potential for intramolecular charge transfer (ICT) and tunable fluorescence. |

Emerging Interdisciplinary Research Avenues and Collaborative Opportunities

The diverse potential of this compound naturally lends itself to interdisciplinary research. The synthesis and functionalization of this scaffold would be of interest to synthetic organic chemists. researchgate.net Its application in chemical probe design and drug discovery would necessitate collaborations between chemists and biologists. Furthermore, the exploration of its material science applications would require partnerships between chemists, physicists, and materials scientists.

Recent collaborations have highlighted the power of combining technologies like DNA-encoded library (DEL) screening with medicinal chemistry expertise to discover novel indazole-based inhibitors for challenging targets. bldpharm.com This underscores the value of collaborative efforts in unlocking the full potential of such scaffolds.

Future progress in understanding and utilizing this compound will likely be driven by such synergistic collaborations, bridging the gap between fundamental chemical synthesis and applied research in medicine and materials science.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-benzyl-1H-indazol-4-ylamine, and how can purity be validated?

- Methodological Answer :

- Synthesis : A modified Buchwald-Hartwig amination can be employed using palladium catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos. This method ensures regioselective benzylation at the indazole N1 position. Reaction conditions (e.g., inert atmosphere, reflux in DMF) are critical to avoid side products like N7-benzylation .

- Purity Validation : High-performance liquid chromatography (HPLC) with a C18 column (≥98% purity threshold) and nuclear magnetic resonance (¹H/¹³C NMR) for structural confirmation. Mass spectrometry (LC-MS) identifies impurities such as deaminated byproducts .

Q. How can researchers characterize the physicochemical properties of this compound?

- Methodological Answer :

- Solubility : Perform shake-flask experiments in solvents (e.g., DMSO, ethanol, PBS buffer) at 25°C, analyzed via UV-Vis spectroscopy.

- Stability : Conduct accelerated degradation studies under acidic/alkaline conditions (pH 1–12) and thermal stress (40–80°C). Monitor degradation products using LC-MS .

- LogP : Determine octanol-water partition coefficients via HPLC retention time correlation .

Advanced Research Questions

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for this compound derivatives?

- Methodological Answer :

- Hypothesis Testing : Design a combinatorial library of analogs (e.g., varying substituents at C4-amine or benzyl group). Test biological activity (e.g., kinase inhibition) using dose-response assays (IC₅₀ values).

- Data Triangulation : Cross-validate contradictory results via orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional inhibition). Apply multivariate statistical analysis (e.g., PCA) to identify confounding variables .

- Crystallography : Resolve 3D structures of target-ligand complexes (e.g., X-ray diffraction) to clarify steric/electronic effects .

Q. How can researchers design in vitro/in vivo studies to evaluate the pharmacokinetic (PK) profile of this compound?

- Methodological Answer :

- In Vitro : Use Caco-2 cell monolayers for permeability assays (Papp >1×10⁻⁶ cm/s indicates good absorption). Microsomal stability assays (human liver microsomes) quantify metabolic clearance .

- In Vivo : Administer compound intravenously/orally to rodents. Collect plasma samples at timed intervals for LC-MS/MS analysis. Calculate AUC, Cmax, and half-life (t₁/₂). Apply compartmental modeling (e.g., non-linear mixed-effects) to predict human PK .

Q. What experimental controls are critical when investigating off-target effects of this compound?

- Methodological Answer :

- Negative Controls : Use indazole derivatives lacking the benzyl group to isolate scaffold-specific effects.

- Positive Controls : Include known inhibitors/agonists of the target pathway (e.g., staurosporine for kinase assays).

- Counter-Screens : Test against unrelated targets (e.g., GPCRs, ion channels) to assess selectivity. CRISPR-Cas9 knockout models validate target specificity .

Data Analysis & Validation

Q. How should researchers address batch-to-batch variability in biological activity data for this compound?

- Methodological Answer :

- Standardization : Implement strict QC protocols (e.g., ≥98% purity, NMR/MS batch certification).

- Statistical Tools : Use ANOVA to compare inter-batch IC₅₀ values. Apply Grubbs’ test to identify outliers.

- Replication : Repeat key experiments across independent labs to confirm reproducibility .

Q. What computational methods enhance the mechanistic understanding of this compound’s interactions?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor binding poses. Validate with molecular dynamics simulations (e.g., GROMACS) to assess stability over 100-ns trajectories.

- QSAR Modeling : Develop predictive models (e.g., random forest regression) using descriptors like Hammett constants and topological polar surface area .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.